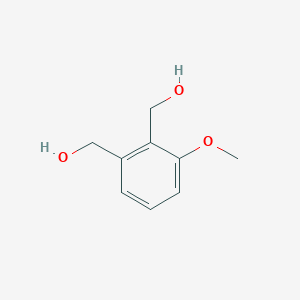

(3-Methoxy-1,2-phenylene)dimethanol

Overview

Description

“(3-Methoxy-1,2-phenylene)dimethanol” is a chemical compound with the molecular formula C9H12O3 . It is used in various chemical reactions and laboratory applications .

Molecular Structure Analysis

The molecular structure of “(3-Methoxy-1,2-phenylene)dimethanol” is represented by the formula C9H12O3 . The exact structure is not provided in the search results.Scientific Research Applications

Photovoltaic and Photophysical Properties

Research on π-conjugated polymers with electron donating and accepting properties, such as blends of poly[2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylenevinylene] (MDMO-PPV) and poly[oxa-1,4-phenylene-(1-cyano-1,2-vinylene)-(2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylene)-1,2-(2-cyanovinylene)-1,4-phenylene] (PCNEPV), showcases their potential in polymer photovoltaic devices. The formation of luminescent exciplex at the interface of these materials upon photoexcitation and its dissociation into charge carriers under an electric field underpins the photovoltaic effect of this material combination. This mechanism is crucial for enhancing the photovoltaic performance, although it also introduces a field-enhanced quantum yield for triplet formation, which is identified as a loss mechanism for photovoltaic efficiency (Offermans et al., 2005; Mandoc et al., 2007).

Synthesis and Optical Properties

The synthesis of soluble dialkoxy-substituted poly(phenylene alkenylidene)s through condensation polymerization demonstrates the versatility of (3-Methoxy-1,2-phenylene)dimethanol derivatives in creating well-defined conjugated polymers. These polymers exhibit desirable optical properties for applications in light-emitting, nonlinear optical, and photoelectrical devices due to their complete solubility in common solvents, high molecular weight, and all-trans structure. The ability to blend with other phenyl-substituted PPV derivatives enhances their utility in various applications (Pfeiffer & Hörhold, 1999).

Stability and Degradation Mechanisms

Understanding the stability and photodegradation mechanisms of conjugated polymer/fullerene solar cells, including those based on MDMO-PPV, is critical for improving the durability of these devices. Studies indicate that the polymer component tends to degrade faster than fullerene, but the stability of the polymer is enhanced in composites with fullerenes due to rapid electron transfer to fullerene, which mitigates the degradation process (Neugebauer et al., 2000).

Polymer Morphology and Device Optimization

Investigations into the morphology of functional polymer blends, such as MDMO-PPV/PCNEPV, used in all-polymer solar cells, highlight the impact of thermal treatment on photovoltaic performance. Thermal treatment alters the active layer's morphology, improving device efficiency. The study of blend morphology using techniques like transmission electron microscopy provides insights into the distribution of nitrogen-rich domains, crucial for understanding the active layer's structure and its influence on device performance (Loos et al., 2005).

properties

IUPAC Name |

[2-(hydroxymethyl)-3-methoxyphenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4,10-11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZCTHYCDFIHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565039 | |

| Record name | (3-Methoxy-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90047-52-2 | |

| Record name | (3-Methoxy-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 2-hydroxy-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B3058477.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B3058483.png)

![1-Azaspiro[4.5]decan-4-one](/img/structure/B3058492.png)